molecular formula C27H24N6O3S2 B2470250 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 394242-22-9

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2470250
CAS No.: 394242-22-9
M. Wt: 544.65
InChI Key: LUVIIGYOQWRRRR-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H24N6O3S2 and its molecular weight is 544.65. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3S2/c1-2-36-20-14-12-19(13-15-20)33-23(16-28-25(35)18-8-4-3-5-9-18)31-32-27(33)37-17-24(34)30-26-29-21-10-6-7-11-22(21)38-26/h3-15H,2,16-17H2,1H3,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVIIGYOQWRRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzothiazole moiety : Known for its diverse biological activity.
  • Triazole ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Thioether group : Enhances solubility and may influence pharmacokinetics.

The molecular formula is C21H23N5O3SC_{21}H_{23}N_5O_3S with a molecular weight of approximately 423.51 g/mol.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro studies. The following table summarizes the cytotoxic effects observed against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis
A549 (lung cancer)8.5Inhibition of cell proliferation
MCF7 (breast cancer)6.7Cell cycle arrest

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has also been identified as a potent inhibitor of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. This enzyme plays a crucial role in pH regulation in tumor cells, suggesting that inhibition could disrupt tumor microenvironment acidification.

Case Studies

  • In Vitro Studies on Anticancer Activity : A study conducted by Evren et al. demonstrated that derivatives of benzothiazole exhibited significant cytotoxic effects on A549 and NIH/3T3 cell lines, with IC50 values indicating strong selectivity against cancer cells .
  • Enzyme Kinetics Assays : Molecular docking studies revealed that the compound binds effectively to the active site of carbonic anhydrase IX, inhibiting its activity through competitive inhibition .

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